molecular formula C15H11IN2O B288037 7-iodo-3-methyl-1-phenylcyclohepta[c]pyrazol-8(1H)-one

7-iodo-3-methyl-1-phenylcyclohepta[c]pyrazol-8(1H)-one

Katalognummer B288037
Molekulargewicht: 362.16 g/mol
InChI-Schlüssel: CQVPSEAOTBMHOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-iodo-3-methyl-1-phenylcyclohepta[c]pyrazol-8(1H)-one is a chemical compound that belongs to the class of pyrazolones. This compound has attracted the attention of scientists due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Wirkmechanismus

The mechanism of action of 7-iodo-3-methyl-1-phenylcyclohepta[c]pyrazol-8(1H)-one is not fully understood. However, studies have shown that this compound exhibits its anti-inflammatory and analgesic properties by inhibiting the production of prostaglandins, which are known to play a key role in the inflammatory response. Additionally, this compound has also been shown to exhibit antioxidant properties, which may contribute to its potential use in the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 7-iodo-3-methyl-1-phenylcyclohepta[c]pyrazol-8(1H)-one exhibits significant anti-inflammatory and analgesic effects in various animal models. Additionally, this compound has also been shown to exhibit antioxidant properties, which may contribute to its potential use in the treatment of various diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 7-iodo-3-methyl-1-phenylcyclohepta[c]pyrazol-8(1H)-one in lab experiments is its unique chemical structure, which may provide researchers with new insights into the development of new drugs and treatments. Additionally, this compound has also been shown to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain management drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.

Zukünftige Richtungen

There are several future directions for the research on 7-iodo-3-methyl-1-phenylcyclohepta[c]pyrazol-8(1H)-one. One potential direction is to further investigate the mechanism of action of this compound in order to better understand its potential applications in the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound. Another potential direction is to explore the potential use of this compound in the development of new pain management drugs. Finally, future research could also focus on the development of new and more efficient synthesis methods for this compound, which may increase its availability and reduce its cost.

Synthesemethoden

The synthesis of 7-iodo-3-methyl-1-phenylcyclohepta[c]pyrazol-8(1H)-one is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 3-methyl-1-phenylcyclohepta[c]pyrazol-8(1H)-one with iodine in the presence of a catalyst such as copper sulfate. This reaction results in the formation of 7-iodo-3-methyl-1-phenylcyclohepta[c]pyrazol-8(1H)-one.

Wissenschaftliche Forschungsanwendungen

7-iodo-3-methyl-1-phenylcyclohepta[c]pyrazol-8(1H)-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several studies have shown that this compound exhibits significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain management drugs. Additionally, this compound has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

Eigenschaften

Produktname

7-iodo-3-methyl-1-phenylcyclohepta[c]pyrazol-8(1H)-one

Molekularformel

C15H11IN2O

Molekulargewicht

362.16 g/mol

IUPAC-Name

7-iodo-3-methyl-1-phenylcyclohepta[c]pyrazol-8-one

InChI

InChI=1S/C15H11IN2O/c1-10-12-8-5-9-13(16)15(19)14(12)18(17-10)11-6-3-2-4-7-11/h2-9H,1H3

InChI-Schlüssel

CQVPSEAOTBMHOM-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C=CC=C(C2=O)I)C3=CC=CC=C3

Kanonische SMILES

CC1=NN(C2=C1C=CC=C(C2=O)I)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.